Betamethasone 21-mesylate is a synthetic corticosteroid derived from betamethasone, primarily utilized for its potent anti-inflammatory and immunosuppressive properties. This compound is classified under glucocorticoids, a category of steroid hormones that play critical roles in regulating inflammation and immune responses.
Betamethasone 21-mesylate is synthesized from betamethasone through a chemical process known as mesylation, which involves the introduction of a methanesulfonyl group at the 21-position of the steroid structure. The compound is commercially available and can be sourced from various chemical suppliers and pharmaceutical manufacturers.
The synthesis of betamethasone 21-mesylate typically involves the following steps:
Industrial Production: In an industrial setting, similar synthetic routes are employed but on a larger scale, incorporating stringent quality control measures to ensure the purity and efficacy of the final product.
The molecular structure of betamethasone 21-mesylate consists of a steroid backbone with specific functional groups that confer its biological activity. The key features include:
The compound's three-dimensional conformation is crucial for its interaction with biological targets.
Betamethasone 21-mesylate can undergo several chemical reactions:
Betamethasone 21-mesylate exerts its effects primarily through interaction with glucocorticoid receptors in target cells:
The compound suppresses inflammatory responses by inhibiting enzymes involved in arachidonic acid metabolism, ultimately reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Betamethasone 21-mesylate is widely used in various clinical settings due to its potent anti-inflammatory effects:
Betamethasone 21-mesylate (CAS 1881-66-9) is a C21-functionalized ester derivative of the synthetic glucocorticoid betamethasone. Its molecular formula is C₂₃H₃₁FO₇S, with a molecular weight of 470.55 g/mol. The structure retains the canonical betamethasone pregnadiene backbone featuring a Δ¹⁴-diene-3,20-dione system, 9α-fluoro, 11β-hydroxy, and 16β-methyl substituents. The defining modification is the substitution of the C21 hydroxyl group with a methanesulfonyl (mesylate) moiety, forming a sulfonic acid ester linkage. This modification is confirmed by standardized identifiers:
The compound exhibits eight chiral centers inherent to betamethasone (C8S, C9R, C10S, C11S, C13S, C14S, C16S, C17R), with the mesylate group introducing no additional stereochemistry. Critical differentiation from isomeric analogues includes:
Table 1: Key Identifiers of Betamethasone 21-Mesylate
Parameter | Value |
---|---|
CAS Registry Number | 1881-66-9 |
Systematic IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl methanesulfonate |
Molecular Formula | C₂₃H₃₁FO₇S |
Exact Mass | 470.183 g/mol |
XLogP3 | 1.9 (predicted) |
Betamethasone 21-mesylate serves primarily as a synthetic intermediate rather than a therapeutic agent. Key distinctions from clinically used esters include:
Liquid chromatography-mass spectrometry (LC-MS) effectively distinguishes betamethasone 21-mesylate from analogues:
Table 2: Comparative Properties of Betamethasone Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Use |
---|---|---|---|---|
Betamethasone 21-Mesylate | 1881-66-9 | C₂₃H₃₁FO₇S | 470.6 | Synthetic intermediate |
Betamethasone 17-Propionate 21-Mesylate | 15423-80-0 | C₂₆H₃₅FO₈S | 526.6 | Impurity reference standard |
Betamethasone Dipropionate | 5593-20-4 | C₂₈H₃₇FO₇ | 504.6 | Topical anti-inflammatory |
Betamethasone Sodium Phosphate | 151-73-5 | C₂₂H₂₈FNa₂O₈P | 516.4 | Injectable formulation |
Betamethasone 21-mesylate shares degradation vulnerabilities with other betamethasone esters:
Primary degradation routes yield identifiable impurities:
HPLC-UV/PDA methods resolve these impurities using:
Table 3: Stability-Influencing Factors and Degradation Kinetics
Stress Factor | Effect on Degradation Rate | Major Products Formed |
---|---|---|
pH 2.5–3.5 | Accelerated acid-catalyzed hydrolysis (k = 9.07×10⁻³ h⁻¹) | Betamethasone alcohol |
pH 4.0–5.0 | Minimal degradation (k = 0.239×10⁻³ h⁻¹) | None detected |
Alkaline (pH >7) | Base-catalyzed ester hydrolysis | Betamethasone alcohol |
Thermal (40°C) | First-order kinetics; solvent-dependent rates | Alcohol, isomerized esters, oxidation products |
High Ionic Strength | Rate suppression due to reduced activity coefficients | Delayed degradation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7